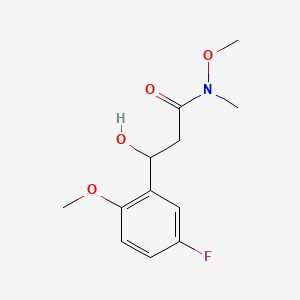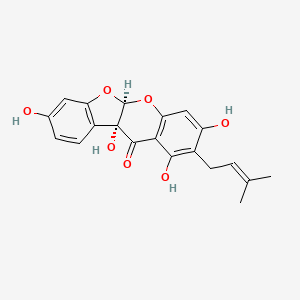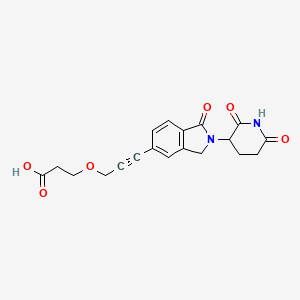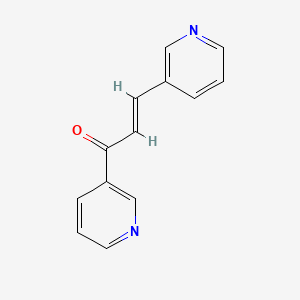
4-Ethyl-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-1,3-dioxane is an organic compound with the molecular formula C6H12O2. It belongs to the class of 1,3-dioxanes, which are six-membered heterocyclic compounds containing two oxygen atoms at the 1 and 3 positions. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Ethyl-1,3-dioxane can be synthesized through the acetalization of carbonyl compounds with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing toluene with toluenesulfonic acid as a catalyst, allowing continuous removal of water using a Dean-Stark apparatus . Other methods include using ethyl orthoformate and a catalytic amount of N-bromosuccinimide (NBS) via an in situ acetal exchange process .
Industrial Production Methods: Industrial production of 1,3-dioxanes, including this compound, often involves similar acetalization processes but on a larger scale. The use of efficient catalysts like zirconium tetrachloride (ZrCl4) and trialkyl orthoformate in absolute alcohol can enhance yield and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Ethyl-1,3-dioxane undergoes various chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions with reagents like organolithium (RLi) and Grignard reagents (RMgX).
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, chromium trioxide (CrO3) in pyridine.
Reduction: LiAlH4, NaBH4, hydrogenation with nickel (Ni) or rhodium (Rh) catalysts.
Substitution: RLi, RMgX, RCuLi.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lactones or related cleavage products, while reduction typically results in alcohols .
Applications De Recherche Scientifique
4-Ethyl-1,3-dioxane has diverse applications in scientific research:
Chemistry: It is used as a protecting group for carbonyl compounds due to its stability against nucleophiles and bases.
Biology: Its derivatives are studied for potential biological activities, including antioxidant properties.
Medicine: Research explores its use in drug delivery systems and as a precursor for pharmaceutical compounds.
Mécanisme D'action
The mechanism by which 4-Ethyl-1,3-dioxane exerts its effects involves its interaction with molecular targets and pathways. For instance, its antioxidant action in liquid-phase oxidation reactions is attributed to the formation of oxonium complexes with salts and acids, which function as catalysts in anhydrous acid reactions . These complexes can inhibit oxidation by breaking the chain reaction of peroxyl radicals .
Comparaison Avec Des Composés Similaires
1,3-Dioxane: The parent compound, used as a solvent and in the synthesis of other dioxanes.
1,3-Dioxolane: A related compound with similar applications but differing in ring size and stability.
1,4-Dioxane: Known for its use as a solvent and stabilizer in industrial applications.
Uniqueness: 4-Ethyl-1,3-dioxane is unique due to its ethyl substitution, which can influence its reactivity and stability compared to other dioxanes. This substitution can enhance its solubility and interaction with various reagents, making it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
1121-61-5 |
|---|---|
Formule moléculaire |
C6H12O2 |
Poids moléculaire |
116.16 g/mol |
Nom IUPAC |
4-ethyl-1,3-dioxane |
InChI |
InChI=1S/C6H12O2/c1-2-6-3-4-7-5-8-6/h6H,2-5H2,1H3 |
Clé InChI |
BHPXLRFSKUSDNN-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCOCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N,N-dimethyl-4-[(Z)-2-(8-nitroquinolin-4-yl)ethenyl]aniline](/img/structure/B14759070.png)







